molecular formula C8H6N2O2 B13396868 5-Azaindole-5-carboxylic acid

5-Azaindole-5-carboxylic acid

Katalognummer: B13396868
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: IXSQPKKYYNTPGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaindole-5-carboxylic acid is a derivative of azaindole, a chemical scaffold represented in many biologically active natural products and synthetic derivatives. This compound is of significant interest due to its unique biochemical and biophysical properties, which have led to its use in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaindole-5-carboxylic acid typically involves the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid in a palladium-catalyzed intramolecular Heck reaction. The carboxylic acid group can then be transformed into an amide using standard peptide coupling methods .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 5-Azaindole-5-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular processes. This interaction is facilitated by the unique structure of the azaindole scaffold, which allows for strong binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Azaindole: Similar in structure but differs in the position of the nitrogen atom.

    Indole-3-carboxylic acid: Contains an indole ring instead of an azaindole ring.

    5-Bromo-azaindole: A halogenated derivative of azaindole.

Uniqueness

5-Azaindole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its versatility in various chemical reactions make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C8H6N2O2

Molekulargewicht

162.15 g/mol

IUPAC-Name

pyrrolo[3,2-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)10-4-2-7-6(5-10)1-3-9-7/h1-5H,(H,11,12)

InChI-Schlüssel

IXSQPKKYYNTPGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C1=CN(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.